molecular formula C52H33N3 B14054371 1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-

1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-

Cat. No.: B14054371
M. Wt: 699.8 g/mol
InChI Key: MVAWSFWKRUPROT-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at alternating positions in a six-membered ring. This particular compound is notable for its unique structure, which includes biphenyl and spirobi[9H-fluoren] groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the triazine ring. Common reagents used in these reactions include amines, aldehydes, and catalysts such as Lewis acids. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace hydrogen atoms in the triazine ring. .

Scientific Research Applications

1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. In the context of anticancer research, it has been shown to inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 1,3,5-Triazine, 2,4-bis([1,1’-biphenyl]-4-yl)-6-(9,9’-spirobi[9H-fluoren]-2-yl)- include other triazine derivatives such as:

These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C52H33N3

Molecular Weight

699.8 g/mol

IUPAC Name

2,4-bis(4-phenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine

InChI

InChI=1S/C52H33N3/c1-3-13-34(14-4-1)36-23-27-38(28-24-36)49-53-50(39-29-25-37(26-30-39)35-15-5-2-6-16-35)55-51(54-49)40-31-32-44-43-19-9-12-22-47(43)52(48(44)33-40)45-20-10-7-17-41(45)42-18-8-11-21-46(42)52/h1-33H

InChI Key

MVAWSFWKRUPROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC=C(C=C1)C1=CC=CC=C1

Origin of Product

United States

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